
Benzenesulfonic acid, 3,3'-methylenebis(2-hydroxy-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 43325 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in pharmaceutical research and has been studied for its interactions and effects in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 43325 involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts may be used to facilitate the reactions.
Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 43325 is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
NSC 43325 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group is replaced by another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
The reactions involving NSC 43325 typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum may be employed to accelerate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
NSC 43325 has a wide range
特性
CAS番号 |
7355-35-3 |
|---|---|
分子式 |
C15H16O8S2 |
分子量 |
388.4 g/mol |
IUPAC名 |
2-hydroxy-3-[(2-hydroxy-5-methyl-3-sulfophenyl)methyl]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C15H16O8S2/c1-8-3-10(14(16)12(5-8)24(18,19)20)7-11-4-9(2)6-13(15(11)17)25(21,22)23/h3-6,16-17H,7H2,1-2H3,(H,18,19,20)(H,21,22,23) |
InChIキー |
SKMUJIBAYVLJGS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)O)O)CC2=C(C(=CC(=C2)C)S(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




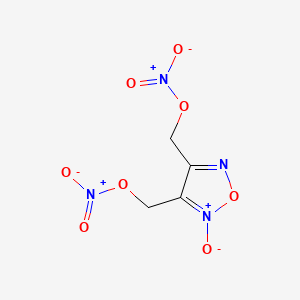
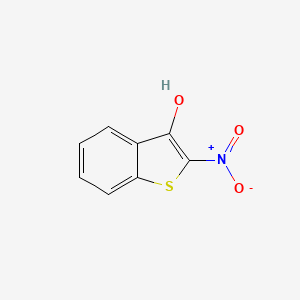
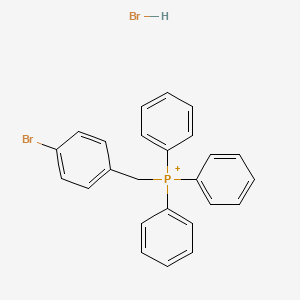
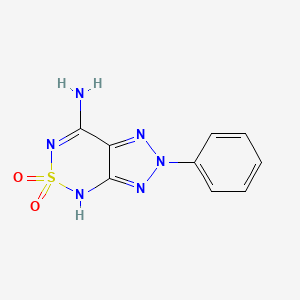
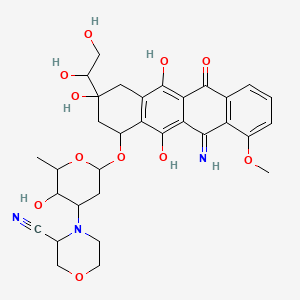
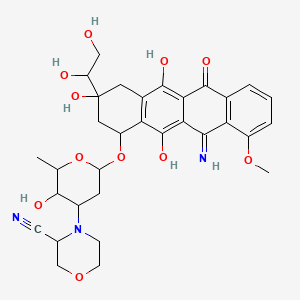
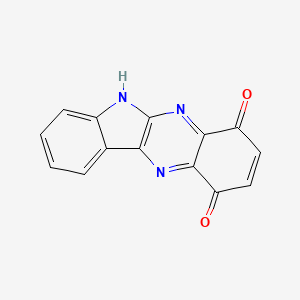
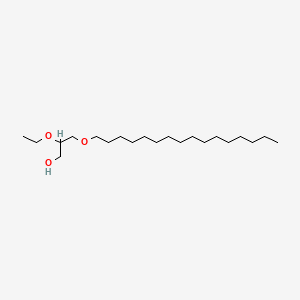
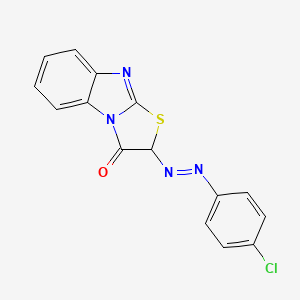
![4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B12811978.png)

![2-[1,1'-Biphenyl]-2-yl-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B12811985.png)
